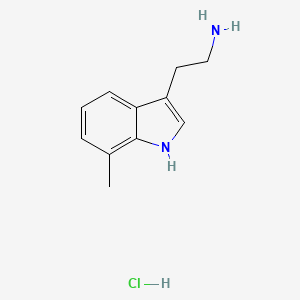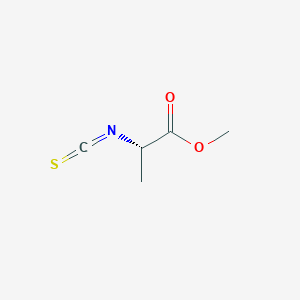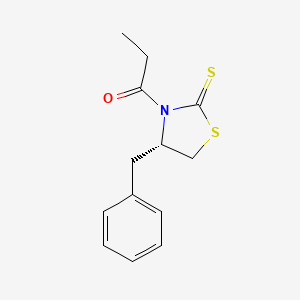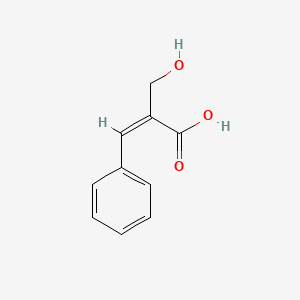
2-Hydroxymethyl-3-phenyl-acrylic acid
説明
“2-Hydroxymethyl-3-phenyl-acrylic acid” is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da . It is used as a chemical reagent in the synthesis of an atropos biphenyl biphosphine ligand and in the synthesis of novel cinnamanilides as potential immunosuppressive agents .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, it’s worth noting that similar compounds have been synthesized using various organocatalysts . For instance, pinacol boronic esters, which are valuable building blocks in organic synthesis, have been used in the catalytic protodeboronation of alkyl boronic esters .Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . Unfortunately, detailed structural information such as bond lengths and angles could not be found in the search results.Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 381.2±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.4±3.0 kJ/mol and a flash point of 198.5±21.1 °C . The compound has a molar refractivity of 49.7±0.3 cm3, and it accepts 3 hydrogen bonds and donates 2 .科学的研究の応用
Biotechnological Production of 3-Hydroxypropionic Acid
The biotechnological production of 3-hydroxypropionic acid (3 HP), which is closely related to 2-Hydroxymethyl-3-phenyl-acrylic acid, has been explored for sustainable acrylate production and as a monomer in biodegradable polymers. Adaptive laboratory evolution of S. cerevisiae strains has enhanced tolerance to 3 HP, and this tolerance is linked to mutations in the SFA1 gene, which encodes S-(hydroxymethyl)glutathione dehydrogenase. This discovery suggests a glutathione-dependent mechanism for handling resistance to organic acids and aldehydes in living cells (Kildegaard et al., 2014).
Polymer Research
Research on polymers has involved modifications of poly vinyl alcohol/acrylic acid hydrogels through reactions with various amines, including derivatives of this compound. These modified polymers have shown increased thermal stability and promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Optoelectronic Properties
This compound has been studied for its optoelectronic properties, particularly in dyes used in DSSC (Dye-Sensitized Solar Cells). Calculations using RHF and DFT methods reveal that this compound exhibits properties making it suitable for nonlinear optical materials, which is significant for the development of optoelectronics and solar energy technologies (Fonkem et al., 2019).
Drug and Protein Transport in Hydrogels
The transport of ionizable drugs and proteins through poly(acrylic acid) hydrogels has been studied, with a focus on factors controlling the transport process. This research is critical for developing drug delivery systems and understanding the interactions between polymers and biological molecules (Ende & Peppas, 1997).
Corrosion Inhibition
Studies have shown that acrylamide derivatives, including those similar to this compound, can act as effective corrosion inhibitors. This is particularly significant for materials like copper, where these compounds help reduce corrosion in acidic environments, suggesting applications in industrial maintenance and preservation (Abu-Rayyan et al., 2022).
作用機序
Target of Action
It’s known that similar compounds, such as boronic acids and their esters, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that similar compounds, like pinacol boronic esters, are utilized in a radical approach for catalytic protodeboronation . This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Biochemical Pathways
Similar compounds, like boronic acids and their esters, are known to be involved in a broad range of transformations, including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that similar compounds, like boronic acids and their esters, are only marginally stable in water, which could impact their bioavailability .
特性
IUPAC Name |
(Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLSOAJUVAVPSN-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/CO)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-N'-{2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}urea](/img/structure/B3120343.png)
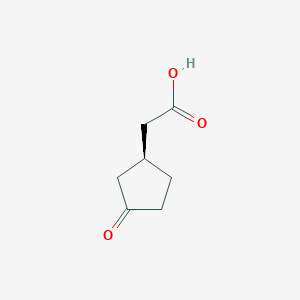
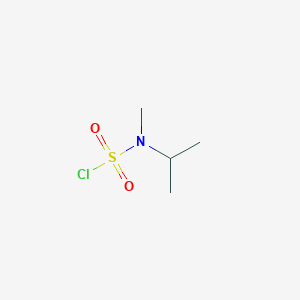

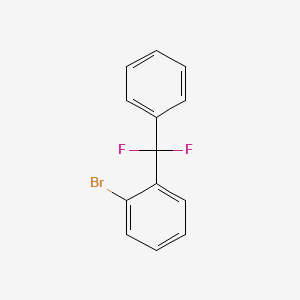

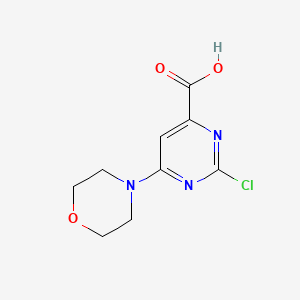
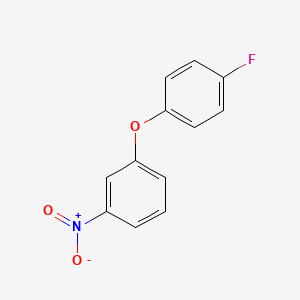
![3-Tert-butyl-6-chloro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3120401.png)
